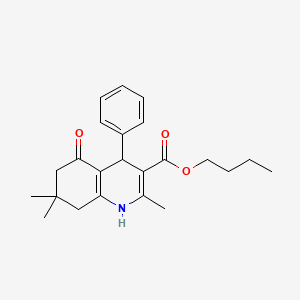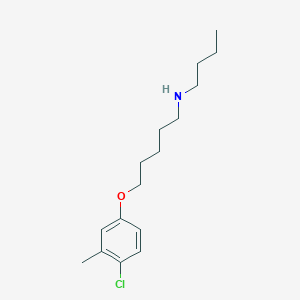
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as DDEOB, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an ideal candidate for use in various biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood. However, it has been suggested that 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate may inhibit the activity of certain enzymes, such as proteases and kinases. This inhibition may lead to the disruption of certain cellular processes, which could potentially lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could potentially be used in the development of new drugs for the treatment of inflammatory diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been shown to have antitumor activity, which makes it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its unique chemical structure, which makes it an ideal candidate for use in various biochemical and physiological studies. However, one of the limitations of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which could potentially limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another potential area of research is the study of enzyme kinetics and the development of new biochemical assays. Additionally, further studies on the biochemical and physiological effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves the reaction of 2-(3,4-dichlorophenyl)-2-oxoethyl chloride with 4-(4-methylphenyl)-4-oxobutanoic acid in the presence of a base. This results in the formation of the ester compound, 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The reaction is typically carried out under reflux conditions with a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used in various scientific research studies due to its unique chemical structure. It has been studied for its potential applications in the development of new drugs, specifically in the treatment of cancer and other diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been used in the study of enzyme kinetics and in the development of new biochemical assays.
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O4/c1-12-2-4-13(5-3-12)17(22)8-9-19(24)25-11-18(23)14-6-7-15(20)16(21)10-14/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMYWBMUCJOJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide](/img/structure/B5154313.png)
![N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5154318.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5154330.png)
![4-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5154337.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)

![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)
![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)

![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)

![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)